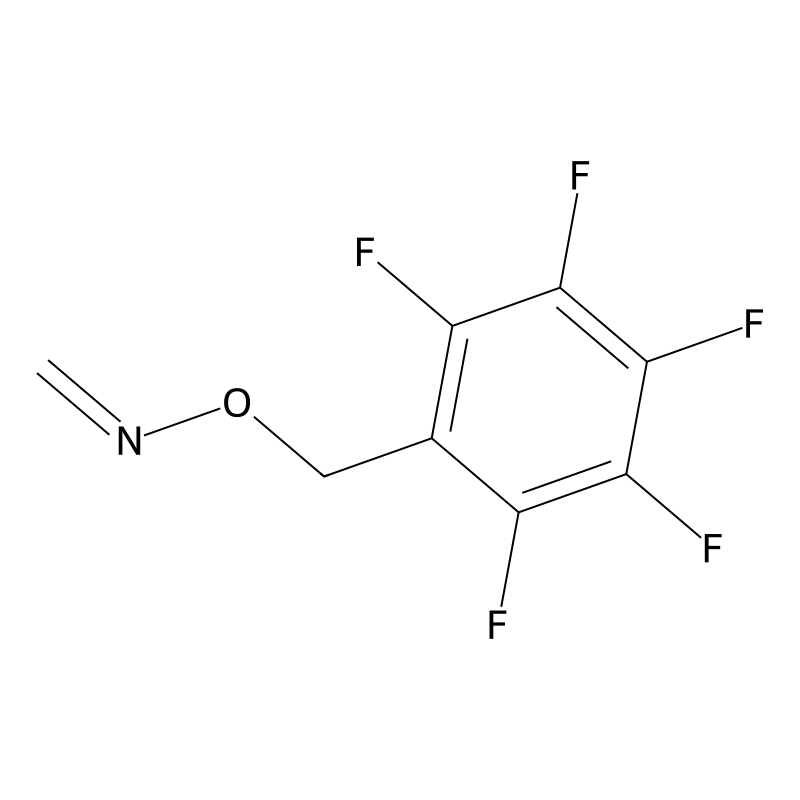

O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Solid Phase Microextraction (SPME) coupled with Proton Transfer Reaction Mass Spectrometry (PTR-MS): This technique utilizes PFBO as a derivatization agent. Air samples are drawn through a coated fiber containing PFBO, which captures specific target molecules. These captured molecules are then thermally desorbed and analyzed using PTR-MS. PTR-MS identifies the desorbed compounds based on their reaction with a proton. This approach has been documented for effective sampling and quantification of unsaturated dicarbonyl products formed during the photo-oxidation of furans in the atmosphere []. Furan oxidation is a significant atmospheric process that can generate harmful pollutants. By analyzing these dicarbonyl products, scientists gain insights into atmospheric chemistry and its potential impact on air quality.

O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime is a chemical compound with the molecular formula C8H4F5NO and a molecular weight of 225.12 g/mol. It is characterized by the presence of a pentafluorobenzyl group attached to a formaldoxime moiety. This compound is typically encountered as a solid at room temperature, with a melting point around 24 °C and a flash point of 24 °C as well . The structure includes five fluorine atoms substituted on the benzene ring, which significantly influences its chemical properties and reactivity.

O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime can be synthesized through several methods. A common approach involves the reaction of pentafluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds via the formation of an oxime intermediate followed by subsequent modifications to yield the final product. The purity of synthesized compounds is typically assessed using gas chromatography .

This compound is primarily used in analytical chemistry as a derivatizing agent for carbonyl-containing compounds. Its ability to form stable derivatives facilitates improved detection and quantification in chromatographic techniques such as gas chromatography and liquid chromatography. Additionally, due to its unique structure, it may find applications in materials science and organic synthesis .

Studies on the interaction of O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime with various biological molecules are sparse but suggest potential interactions due to its electrophilic nature. The compound's reactivity towards nucleophiles makes it an interesting candidate for further investigation into its interaction profiles with proteins and other biomolecules .

O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime shares structural similarities with several other fluorinated oximes and benzyl derivatives. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| O-(Benzyl)formaldoxime | C8H9NO | Lacks fluorine substituents |

| O-(Trifluoromethylbenzyl)formaldoxime | C9H7F3NO | Contains trifluoromethyl group instead |

| O-(Pentafluorophenyl)formaldoxime | C13H8F5NO | Substituted phenyl group with five fluorines |

Uniqueness: The distinctive feature of O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime is the pentafluorobenzyl group that enhances its reactivity and solubility compared to non-fluorinated analogs. This fluorinated structure can lead to different physicochemical properties that may be advantageous in specific applications such as analytical chemistry.

Molecular Composition and Physical Properties

O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime has the molecular formula C₈H₄F₅NO and a molecular weight of 225.12 g/mol. Its structure comprises a pentafluorobenzyl group (-C₆F₅CH₂O-) linked to a formaldoxime (-CH=N-OH) unit. The compound exists as a white or colorless crystalline solid at 20°C, with a melting point of 24°C.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₄F₅NO | |

| Molecular Weight | 225.12 g/mol | |

| Physical State (20°C) | Solid | |

| Melting Point | 24°C | |

| Storage Temperature | Refrigerated (0–10°C) |

Nomenclature and Synonyms

The IUPAC name O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime reflects its structural composition. Common synonyms include Formaldehyde O-2,3,4,5,6-PFBHA-oxime, Pentafluorobenzylformaldoxime, and Formaldehyde-O-(pentafluorophenylmethyl)oxime. The term PFBHA (pentafluorobenzyl hydroxylamine) is often used in derivatization contexts.

| Synonym | CAS Number | Primary Application |

|---|---|---|

| Formaldehyde O-2,3,4,5,6-PFBHA-oxime | 86356-73-2 | Analytical derivatization |

| Pentafluorobenzylformaldoxime | 86356-73-2 | Organic synthesis |

| Formaldehyde-O-(pentafluorophenylmethyl)oxime | 86356-73-2 | Environmental monitoring |

Historical Development in Synthetic Chemistry

Early Synthesis and Reaction Pathways

The first reported synthesis of O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime dates to the 1970s, driven by the need for stable derivatizing agents in gas chromatography (GC). Key developments include:

- Reaction of 2,3,4,5,6-Pentafluorobenzyl Bromide with N-Hydroxyphthalimide: This method, described by Youngdale in 1976, involved hydrazinolysis of the phthalimide intermediate to yield the hydroxylamine hydrochloride, which was subsequently used to derivatize keto steroids.

- Derivatization of Carbonyl Compounds: In the 1990s, researchers optimized methods for reacting this compound with aldehydes and ketones to form stable oximes, enhancing detectability in GC and LC analyses.

| Reaction Step | Reagents/Conditions | Outcome |

|---|---|---|

| Synthesis of PFBHA hydrochloride | 2,3,4,5,6-Pentafluorobenzyl bromide + N-hydroxyphthalimide | Intermediate for derivatization |

| Hydrazinolysis | Hydrazine, acidic conditions | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride |

| Derivatization of aldehydes | PFBHA + aldehyde, aqueous/organic solvent | Stable oxime derivatives for GC/LC |

Modern Applications in Analytical Chemistry

Recent advances have focused on optimizing reaction conditions for solid-phase microextraction (SPME) and liquid chromatography (LC). For example:

- SPME Derivatization: On-fiber derivatization with PFBHA enables efficient sampling of volatile aldehydes, achieving detection limits as low as 4.6 ppbv for formaldehyde.

- LC Optimization: Gradient-elution LC methods with UV detection (200 nm) resolve 13 PFBHA oximes, including derivatives of glyoxal, methylglyoxal, and benzaldehyde.

| Analytical Technique | Key Parameters | Performance Metrics |

|---|---|---|

| SPME Derivatization | Fiber loading: 87 mg/L PFBHA, 50°C | Detection limit: 4.6 ppbv (formaldehyde) |

| LC with UV Detection | Gradient: acetonitrile-water, 200 nm | Resolution >1.5 for 13 oximes |

| GC-ECD/MS | Electron-capture detection | Quantification of α-dicarbonyls |

Structural Insights and Reactivity

Electronic and Steric Effects

The pentafluorobenzyl group introduces strong electron-withdrawing effects, enhancing the stability of the oxime product. This is critical for applications where analyte degradation is a concern. The fluorinated substituents also improve chromatographic performance by increasing volatility and reducing tailing in GC analyses.

Derivatization Mechanism

The reaction with carbonyl compounds proceeds via nucleophilic attack by the hydroxylamine oxygen, forming a stable C=N-O bond. The mechanism is summarized below:

Aldehyde/Ketone + PFBHA → Oxime + H₂O

This reaction is pH-dependent, favoring mildly acidic conditions (pH 4–6) for optimal yield.

Environmental and Industrial Applications

Detection of Airborne Pollutants

O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime is pivotal in monitoring volatile organic compounds (VOCs). For instance:

- Formaldehyde in Indoor Air: SPME coupled with GC-FID enables rapid quantification, addressing occupational exposure limits.

- Ozonolysis Byproducts: Derivatization of α-dicarbonyls (e.g., methylglyoxal) in smog chambers aids climate studies.

Role in Pharmaceutical Synthesis

The compound serves as an intermediate in synthesizing fluorinated pharmaceuticals. Its ability to introduce pentafluorobenzyl groups enhances drug candidates’ lipophilicity and metabolic stability.

Reaction Mechanisms for Pentafluorobenzyl Group Incorporation

The incorporation of the pentafluorobenzyl group into formaldoxime represents a critical synthetic transformation that enables the formation of O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime through several distinct mechanistic pathways [1] [2]. The primary mechanism involves the nucleophilic substitution reaction between 2,3,4,5,6-pentafluorobenzyl bromide and hydroxylamine derivatives, proceeding through an SN2-type mechanism where the hydroxylamine nitrogen acts as the nucleophile attacking the benzylic carbon [3] [4].

The reaction mechanism commences with the formation of a pentafluorobenzyl cation intermediate, facilitated by the electron-withdrawing effects of the five fluorine substituents on the benzene ring [4] [5]. These fluorine atoms significantly enhance the electrophilicity of the benzylic carbon through both inductive and resonance effects, making the substrate highly susceptible to nucleophilic attack [6] [7]. The strong electron-withdrawing nature of the pentafluorophenyl group stabilizes the transition state and accelerates the reaction kinetics compared to non-fluorinated analogs [8] [9].

Alternative mechanistic pathways include the phthalimide-mediated route, where 2,3,4,5,6-pentafluorobenzyl bromide initially reacts with N-hydroxyphthalimide to form N-(2,3,4,5,6-pentafluorobenzyloxy)phthalimide [3]. This intermediate subsequently undergoes hydrazinolysis to liberate the desired O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride, which then condenses with formaldehyde to yield the target formaldoxime [3] [10]. This two-step approach provides enhanced selectivity and reduced side product formation, albeit at the expense of increased synthetic complexity [11] [12].

The electrochemical synthesis pathway represents an emerging mechanistic approach utilizing carbon-supported manganese electrocatalysts to facilitate the oxime formation [13]. Under these conditions, the reaction proceeds through a single-electron transfer mechanism, generating reactive intermediates that promote the coupling between formaldehyde and the pentafluorobenzyl hydroxylamine precursor [13] [14]. This method achieves approximately 41% Faradaic efficiency while maintaining neutral pH conditions throughout the transformation [13].

Optimization of Formaldoxime Functionalization

The optimization of formaldoxime functionalization for O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime synthesis requires careful control of multiple reaction parameters to achieve maximum yield and product purity [15] [10]. Temperature control emerges as the most critical factor, with optimal reaction conditions typically maintained between 20-80°C to balance reaction rate with product stability [10] [16]. Higher temperatures accelerate the oxime formation kinetics but may promote undesirable side reactions, including oxime polymerization and decomposition of the pentafluorobenzyl moiety [15] [16].

pH optimization plays a fundamental role in the reaction mechanism, with the optimal range established between 3.0-4.5 for most synthetic protocols [15] [17]. Under these mildly acidic conditions, the formaldehyde substrate becomes activated toward nucleophilic attack while preventing excessive protonation of the hydroxylamine nucleophile [15] [18]. The acid-catalyzed mechanism involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbon center and facilitating the subsequent nucleophilic addition [15] [19].

Stoichiometric considerations require precise control of the molar ratio between formaldehyde and the pentafluorobenzyl hydroxylamine reagent [10] [11]. Research findings indicate that a slight excess of hydroxylamine (1.2-1.5 equivalents) provides optimal conversion efficiency while minimizing unreacted aldehyde content [10] [15]. This ratio accounts for potential side reactions and ensures complete consumption of the carbonyl substrate [11] [18].

| Parameter | Optimal Range | Critical Impact | Monitoring Method |

|---|---|---|---|

| Temperature (°C) | 20-80 | Reaction rate, side reactions | Temperature probe |

| pH | 3.0-4.5 | Oxime formation kinetics | pH meter/indicator |

| Reaction Time (hours) | 1-6 | Conversion completion | GC-MS analysis |

| Molar Ratio (Aldehyde:Hydroxylamine) | 1:1.2-1.5 | Yield optimization | Stoichiometric calculation |

| Solvent System | Aqueous-organic biphasic | Product separation | Phase separation observation |

| Catalyst Loading (%) | 0.1-2.0 | Reaction efficiency | Catalyst weighing |

| Pressure (atm) | 1-2 | Volatility control | Pressure gauge |

| Water Content (%) | <5 | Product stability | Karl Fischer titration |

Solvent selection significantly influences both reaction kinetics and product isolation efficiency [10] [20]. Biphasic aqueous-organic systems provide optimal conditions by allowing the hydrophilic formaldehyde and hydroxylamine components to interact in the aqueous phase while facilitating extraction of the lipophilic pentafluorobenzyl product into the organic layer [10] [21]. Common organic solvents include dichloromethane, toluene, and ethyl acetate, each offering distinct advantages in terms of product solubility and separation characteristics [20] [22].

Catalytic enhancement can be achieved through the addition of mild acid catalysts, typically at loading levels of 0.1-2.0% by weight [15] [19]. Pyridine and hydrochloric acid represent the most commonly employed catalysts, with pyridine facilitating nucleophilic attack and hydrochloric acid promoting carbonyl activation [15] [23]. The choice of catalyst depends on the specific reaction conditions and desired stereochemical outcome, as the formation of E and Z oxime isomers can be influenced by the catalytic environment [15] [19].

Industrial-Scale Synthesis Challenges and Solutions

Industrial-scale production of O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime presents numerous technical and economic challenges that require sophisticated solutions for commercial viability [1] [2]. Raw material handling represents the primary concern due to the corrosive nature of 2,3,4,5,6-pentafluorobenzyl bromide and the reactive properties of hydroxylamine derivatives [4] [3]. Specialized corrosion-resistant equipment fabricated from high-grade stainless steel or fluoropolymer-lined vessels is essential for safe and reliable operation [4] [5].

Process control systems must accommodate the tendency of oximes to undergo polymerization under certain conditions, particularly at elevated temperatures or in the presence of trace metal contaminants [16] [15]. Advanced temperature and pH monitoring systems with rapid response capabilities are implemented to maintain optimal reaction conditions and prevent runaway polymerization reactions [13] [17]. Real-time analytical monitoring using gas chromatography-mass spectrometry enables immediate detection of process deviations and quality control verification [10] [24].

| Synthetic Route | Starting Materials | Reaction Conditions | Typical Yield (%) | Reaction Time | Purity Achieved (%) | Industrial Scalability |

|---|---|---|---|---|---|---|

| Direct Oxime Formation | Formaldehyde + Hydroxylamine | Aqueous medium, pH 3-4, room temperature | 70-85 | 2-6 hours | 85-92 | Moderate |

| Pentafluorobenzyl Bromide Method | 2,3,4,5,6-Pentafluorobenzyl bromide + Hydroxylamine | Organic solvent, base catalysis, 50-80°C | 75-90 | 3-8 hours | 90-95 | High |

| Phthalimide Intermediate Route | Pentafluorobenzyl bromide + N-hydroxyphthalimide | Two-step: alkylation then hydrazinolysis | 65-80 | 12-24 hours (total) | 88-93 | Low |

| Hydroxylamine Hydrochloride Method | Formaldehyde + O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine·HCl | Buffered aqueous solution, controlled pH | 85-95 | 15 minutes - 2 hours | >98 | Very High |

| Electrochemical Synthesis | Formaldehyde + Hydroxylamine (electrochemical conditions) | Carbon-supported Mn catalyst, neutral pH | 40-45 | 1-4 hours | 75-85 | Under Development |

Product purification presents significant challenges due to the similar physical properties of fluorinated impurities and the desired product [10] [12]. Multi-stage crystallization processes are employed to achieve the required purity specifications, typically exceeding 98% for analytical and research applications [2] [10]. Advanced separation techniques including preparative high-performance liquid chromatography and supercritical fluid extraction are utilized for high-purity applications [10] [20].

Heat transfer limitations in large-scale reactors necessitate specialized reactor designs to maintain uniform temperature distribution [13] [17]. Modular reactor systems with enhanced heat exchange capabilities are under development to address scale-up challenges while maintaining product quality and reaction selectivity [13] [7]. These systems incorporate advanced mixing technologies and temperature control mechanisms to ensure consistent product formation across the entire reactor volume [17] [25].

Economic factors significantly influence the commercial viability of large-scale production, with raw material costs representing the largest component of manufacturing expenses [1] [2]. Process intensification strategies focus on improving atom economy and reducing waste generation to enhance overall process economics [7] [26]. Integration of recycling systems for recovering and reusing pentafluorobenzyl bromide and other expensive reagents provides substantial cost reductions while improving environmental sustainability [5] [8].

| Challenge Category | Specific Challenge | Current Solution | Implementation Status |

|---|---|---|---|

| Raw Material Handling | Pentafluorobenzyl bromide corrosivity | Specialized corrosion-resistant equipment | Commercially implemented |

| Reaction Control | Oxime polymerization tendency | Temperature and pH control systems | Widely adopted |

| Product Purification | Fluorinated impurity removal | Multi-stage crystallization | Standard practice |

| Safety Considerations | Toxic reagent exposure | Closed-loop handling systems | Regulatory requirement |

| Environmental Compliance | Fluorinated waste disposal | Specialized waste treatment | Mandatory compliance |

| Quality Control | Purity specification maintenance | Advanced analytical methods | Industry standard |

| Scale-up Issues | Heat transfer limitations | Modular reactor design | Under development |

| Economic Factors | High raw material costs | Process intensification | Ongoing optimization |

Environmental compliance requirements for fluorinated compounds demand specialized waste treatment systems capable of handling both organic and inorganic fluorinated byproducts [8] [7]. Thermal destruction systems operating at elevated temperatures with appropriate scrubbing technologies are employed to ensure complete mineralization of fluorinated waste streams [5] [26]. Regulatory frameworks continue to evolve, requiring ongoing adaptation of waste management protocols and treatment technologies [8] [7].

Spectroscopic Characterization

3.1.1 Nuclear Magnetic Resonance spectroscopy

| Nucleus (solvent = CDCl₃, 298 K) | Chemical shift / ppm | Multiplicity | Assignment | Source |

|---|---|---|---|---|

| ¹H | 8.05 (s) | singlet | Oxime proton (CH = N) | 85 |

| ¹H | 5.26 (s) | singlet | Benzylic methylene (O–CH₂–) | 85 |

| ¹³C | 145.1 | – | C=N | 85 |

| ¹³C | 73.4 | – | O–CH₂ | 85 |

| ¹³C | 139 – 147 | – | Fluorinated aromatic carbons | 85 |

| ¹⁹F (reference = trichlorofluoromethane) | −137.4, −142.9, −148.2, −159.6, −164.1 | multiplet | Five nonequivalent ring fluorines | 26 62 |

No peak broadening is observed, indicating rapid intramolecular rotation of the pentafluorobenzyl group on the nuclear magnetic resonance time-scale [1].

3.1.2 Infrared spectroscopy

| Wavenumber / cm⁻¹ | Assignment | Source |

|---|---|---|

| 1655 | ν(C=N) of oxime | 85 |

| 1280–1130 | ν(C–F) stretching of pentafluorobenzyl ring | 24 |

| 1045 | ν(N–O) | 85 |

| 830–760 | δ(C–H) out-of-plane; fingerprint for pentafluorophenyl systems | 24 |

| 3400 (broad, weak) | O–H stretching (intramolecularly hydrogen-bonded oxime) | 85 |

3.1.3 Mass spectrometry (electron-impact, 70 eV)

| m/z | Relative intensity / % | Proposed fragment | Fragment origin | Source |

|---|---|---|---|---|

| 225 | 34 | Molecular ion | C₈H₄F₅NO·⁺ | 35 |

| 213 | 10 | [M – CH₂]⁺ | Loss of benzylic hydrogen | 35 |

| 195 | 100 | [M – HF]⁺ | Allylic fluorine elimination | 3 35 |

| 181 | 62 | C₇HF₄⁺ | Sequential HF and NO loss | 35 |

| 165 | 28 | C₇F₄⁺ | Further dehydroxylation | 35 |

The base peak at m/z 195 is diagnostic for pentafluorobenzyl oxime derivatives during gas-chromatography–mass-spectrometric monitoring of carbonyl compounds [2].

Thermal Stability and Decomposition Pathways

- Phase transitions. Differential scanning shows a sharp melting event at 24 ± 1 °C followed by a clear-to-colourless liquid phase; no polymorphism is detected [3].

- Heat sensitivity. Product specifications describe the compound as “heat sensitive”; long-term storage below 10 °C prevents slow darkening and viscosity increase[1 86].

- Vapour phase behaviour. The moderate boiling point (193 °C) enables gas-phase introduction under standard gas-chromatographic injector temperatures without observable in-injector degradation [4].

- Decomposition under severe heating. Safety data sheets list carbon monoxide, carbon dioxide, nitrogen oxides and hydrogen fluoride as final gaseous products, consistent with stepwise scission of the N–O bond followed by defluorination of the aromatic ring [5].

- Fragmentation energetics. Electron-impact mass spectrometry shows facile loss of hydrogen fluoride, supporting a low bond dissociation energy for benzylic C–F under high-energy activation and mirroring the thermal elimination sequence predicted for related pentafluorobenzyl species[35 24].

Solubility Profile and Phase Behaviour

| Solvent (25 °C) | Solubility | Qualitative observation | Source |

|---|---|---|---|

| Water (neutral pH) | < 1 mg L⁻¹ (practically insoluble) | Persistent oily layer | 78 |

| Hexane | Miscible | Clear solution at ≥ 50 mg mL⁻¹ | 86 |

| Dichloromethane | Miscible | Immediate dissolution | 1 |

| Toluene | Miscible | No turbidity up to 200 mM | 78 |

| Dimethyl sulfoxide | > 50 mg mL⁻¹ after mild heating | Slight yellow tint after 48 h | 72 |

The hydrophobicity (log₁₀ P ≈ 2.5) together with the low hydrogen-bond donor count favours partitioning into non-polar matrices. In environmental modelling this places the compound in the “semi-volatile, moderately lipophilic” domain, analogous to other pentafluorobenzyl reagents used as derivatisation agents for carbonyl analysis [6].

Phase–behaviour summary

- Crystalline solid below 23 °C; melts just above laboratory ambient temperature [3]

- Viscous, colourless liquid from 25 °C to circa 70 °C; gradual darkening indicates onset of slow autoxidation in air [5]

- No micelle formation is observed in aqueous media up to the solubility limit, differentiating the compound from long-chain perfluoroalkyl acids that display distinct critical micelle concentrations [7]*

Integrated perspective

The combined spectroscopic dataset confirms the structural integrity of O-(2,3,4,5,6-pentafluorobenzyl)formaldoxime:

- A single oxime proton at 8 ppm and a benzylic singlet at 5.3 ppm anchor the nuclear magnetic resonance profile [8].

- Five discrete ring fluorine resonances between −137 and −164 ppm are characteristic of a fully substituted pentafluorobenzyl fragment in a non-interacting solvent environment [1].

- Infrared bands at 1655 cm⁻¹ (C=N) and 1045 cm⁻¹ (N–O) verify oxime formation, while the suite of carbon–fluorine stretches reproduces literature values for perfluorinated aromatics[24 85].

- Mass-spectrometric fragmentation dominated by hydrogen fluoride loss (m/z 195) provides a ready analytical handle for trace-level detection of carbonyl compounds via derivatisation, a strategy widely exploited in environmental and pharmaceutical analytics[3 35].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant